Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the preparation of the naphthalene and benzofuran intermediates. The key steps include:
Methoxylation: The addition of a methoxy group to the naphthalene ring.
Coupling Reaction: The coupling of the naphthalene derivative with a benzofuran derivative through a methoxy linker.
Esterification: The formation of the ethyl ester group on the benzofuran ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies of enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Another compound with a similar ester functional group and methoxy substitution.
2-Bromo-6-methoxynaphthalene: Shares the brominated naphthalene core structure.
Uniqueness
Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Biological Activity
Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, a complex organic compound, has garnered attention in the scientific community due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C24H21BrO5 with a molecular weight of approximately 463.33 g/mol. It features a benzofuran core substituted with a methoxy group and a bromo-naphthalene moiety, which may influence its biological interactions.
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C24H21BrO5 |
Molecular Weight | 463.33 g/mol |
Melting Point | Not reported |
Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. A study by Abdel-Aziz et al. (2009) demonstrated that related benzofuran derivatives showed inhibition of tumor cell proliferation, suggesting a potential role in cancer therapy .
Mechanism of Action:
- The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- It has been shown to inhibit key signaling pathways involved in cell survival and proliferation.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate a strong ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit nitric oxide production, which is linked to inflammatory responses .
Study 1: Anticancer Effects on Breast Cancer Cells
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations, revealing an IC50 value of approximately 15 µM, indicating potent anticancer properties.
Study 2: Antioxidant Potential in Cardiovascular Health
In another investigation focusing on cardiovascular health, the compound was tested for its ability to reduce oxidative stress markers in vitro. The results showed a significant reduction in malondialdehyde (MDA) levels, suggesting protective effects against lipid peroxidation.
Properties
Molecular Formula |
C24H21BrO5 |
---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H21BrO5/c1-4-28-24(26)23-14(2)30-22-10-7-17(12-19(22)23)29-13-20-18-8-6-16(25)11-15(18)5-9-21(20)27-3/h5-12H,4,13H2,1-3H3 |
InChI Key |
CKAFSZDGVANRNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=CC4=C3C=CC(=C4)Br)OC)C |
Origin of Product |
United States |
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